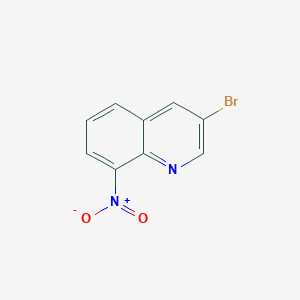

3-Bromo-8-nitroquinoline

Beschreibung

Overview of Quinolines as a Class of Heterocyclic Compounds

Quinoline (B57606) is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. nih.gov Its structure consists of a double-ring system where a benzene (B151609) ring is fused to a pyridine (B92270) ring at two adjacent carbon atoms. britannica.comnumberanalytics.com This fusion of a carbocyclic and a heterocyclic ring defines its chemical nature and reactivity. Quinoline is a weak tertiary base and can form salts with acids. nih.gov The presence of the nitrogen atom in the pyridine ring influences the electronic properties of the entire molecule, making it susceptible to both electrophilic and nucleophilic substitution reactions. nih.gov

The quinoline scaffold is a fundamental building block in organic chemistry, serving as a precursor for a wide array of complex molecules. numberanalytics.comnumberanalytics.com Its derivatives are pivotal in various scientific fields, including medicinal chemistry, agrochemicals, and materials science. numberanalytics.comnumberanalytics.commdpi.com

| Property | Value |

| Chemical Formula | C₉H₇N |

| Molecular Weight | 129.16 g/mol |

| Appearance | Colorless hygroscopic liquid |

| Boiling Point | 238 °C |

| Melting Point | -15 °C |

| Density | 1.093 g/mol |

| Data sourced from multiple references. nih.govrsc.org |

Historical Context of Quinoline Derivatives in Synthesis and Applications

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.goviipseries.org The name "quinoline" is derived from quinine, a naturally occurring quinoline alkaloid found in the bark of the cinchona tree, which has been used for centuries to treat malaria. numberanalytics.commdpi.com This historical link to medicine underscored the importance of the quinoline structure from its early days.

The late 19th century saw the development of key synthetic methods that allowed for the laboratory preparation of quinoline and its derivatives, moving beyond reliance on coal tar extraction. Notable among these are the Skraup synthesis (1880) and the Friedländer synthesis (1882), which provided versatile routes to the quinoline core. numberanalytics.comiipseries.org These synthetic advancements opened the door for the creation of a vast number of derivatives with diverse applications. Historically, quinoline compounds have been instrumental as antimalarial drugs, such as chloroquine (B1663885) and mefloquine. britannica.comnih.gov Beyond medicine, they have found use as dyes, solvents, and precursors for manufacturing other chemicals like nicotinic acid. britannica.commdpi.com

Rationale for Focusing on 3-Bromo-8-nitroquinoline within Quinoline Chemistry

This compound is a specific derivative of quinoline that features a bromine atom at the 3-position and a nitro group (NO₂) at the 8-position of the quinoline ring system. smolecule.com This particular substitution pattern makes it a compound of significant interest in synthetic organic chemistry.

The rationale for focusing on this compound stems from its unique reactivity imparted by the two functional groups. The presence of the electron-withdrawing nitro group at the 8-position influences the electronic distribution of the ring system, facilitating certain reactions. google.com The bromine atom at the 3-position is a versatile handle for further chemical modifications, such as nucleophilic substitution reactions. smolecule.com Similarly, the nitro group can be readily reduced to an amino group (NH₂), which can then be used for further derivatization. asianpubs.org

This dual functionality makes this compound a valuable intermediate or building block for the synthesis of more complex, poly-substituted quinoline derivatives. smolecule.com Researchers utilize it as a precursor to create novel compounds with potential applications in medicinal chemistry, including the development of potential anticancer and antimicrobial agents. smolecule.com Its structure allows for a broad range of chemical transformations, making it a key component in the strategic design of new pharmacologically active molecules and functional materials. mdpi.comsmolecule.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5341-07-1 |

| Molecular Formula | C₉H₅BrN₂O₂ |

| Molecular Weight | 253.05 g/mol |

| Physical Form | Solid |

| Data sourced from multiple references. smolecule.commatrix-fine-chemicals.comsigmaaldrich.comchemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXRHWZDVULKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201571 | |

| Record name | Quinoline, 3-bromo-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5341-07-1 | |

| Record name | Quinoline, 3-bromo-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-bromo-8-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 3-bromo-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-8-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-8-NITROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC9NR79L9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Bromo 8 Nitroquinoline

Direct Bromination of 8-Nitroquinoline (B147351)

The most common and direct route to synthesize 3-Bromo-8-nitroquinoline involves the electrophilic bromination of 8-nitroquinoline. The presence of the electron-withdrawing nitro group at the 8-position reverses the typical reactivity of the quinoline (B57606) ring system, making the 3-position the most electron-rich and thus the primary site for bromination. google.com

Reaction Conditions and Reagents

A widely employed method for the direct bromination of 8-nitroquinoline utilizes N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent, such as acetic acid. google.com The reaction is typically carried out under reflux conditions. google.com Other brominating agents like molecular bromine can also be used. smolecule.com

A typical procedure involves dissolving 8-nitroquinoline and N-Bromosuccinimide in acetic acid and heating the mixture to reflux. google.com The reaction progress can be monitored to ensure the consumption of the starting material.

Optimization of Reaction Parameters

The optimization of reaction parameters is crucial for maximizing the yield of this compound while minimizing the formation of by-products. Key parameters include temperature, reaction time, and the stoichiometry of the reactants.

| Parameter | Condition | Rationale |

| Temperature | Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. google.com |

| Time | 2 hours | A common duration to allow for the completion of the reaction. google.com |

| Stoichiometry | 1.15 mmol 8-nitroquinoline to 0.575 mmol N-Bromosuccinimide | Using a sub-stoichiometric amount of NBS can help control the extent of bromination and reduce the formation of dibrominated products. google.com |

This table presents a set of parameters from a specific reported synthesis and may require further optimization for different scales or specific purity requirements.

Purification Techniques for Crude Product Mixtures

The crude product obtained from the direct bromination of 8-nitroquinoline is often a mixture containing the desired this compound, unreacted starting material, and over-brominated species. google.com Column chromatography is a standard and effective technique for purifying this mixture.

A common mobile phase for the column chromatography of the crude product is a mixture of hexane (B92381) and ethyl acetate (B1210297), for instance, in a 3:1 ratio. google.com This allows for the separation of the components based on their polarity, yielding the purified this compound.

By-product Formation and Management

During the direct bromination of 8-nitroquinoline, the formation of by-products is a significant consideration. The primary by-products are dibrominated and unbrominated species. google.com As the reaction progresses and the concentration of the starting material decreases, the 3-bromo product can undergo further bromination, typically at the 6-position, leading to the formation of a dibrominated product. google.com

Careful control of the reaction stoichiometry, particularly by using a limited amount of the brominating agent, can help to minimize the formation of these by-products. google.com The subsequent purification by column chromatography is essential to separate the desired monobrominated product from these impurities. google.com

Alternative Synthetic Routes to this compound

While direct bromination is the most prevalent method, alternative synthetic strategies, particularly those involving cyclization reactions, can also be employed to construct the this compound scaffold.

Cyclization Reactions

Cyclization reactions offer a different approach to the synthesis of quinoline derivatives. One such method is the Skraup reaction, which can be adapted to produce this compound. smolecule.com This typically involves the reaction of a substituted aniline (B41778) with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. For the synthesis of this compound, a potential starting material would be 4-bromo-2-nitroaniline (B116644), which undergoes cyclization with glycerol to form the target compound. smolecule.com

Another cyclization strategy involves the reaction of ortho-nitroanilines with specific reagents to build the quinoline ring system. For instance, N-acylated ortho-nitroanilines can undergo cyclization in the presence of a strong acid like sulfuric acid to yield quinolinone derivatives, which can be further functionalized. nih.gov

| Cyclization Method | Starting Materials | Key Reagents |

| Skraup Reaction | 4-bromo-2-nitroaniline, Glycerol | Sulfuric acid, Oxidizing agent |

| From o-Nitroanilines | 2-nitroanilines, Ethyl 3,3-diethoxypropionate | SOCl₂, H₂SO₄ |

This table provides a general overview of potential cyclization routes. Specific conditions and yields would depend on the detailed experimental procedures.

Functional Group Transformations (e.g., Nitration of Brominated Quinolines)

One of the most direct methods for synthesizing this compound involves the introduction of a nitro group onto a brominated quinoline precursor through an electrophilic nitration reaction. This approach falls under the category of functional group transformations, where one functional group is added to a molecule that already contains another.

The nitration of 3-bromoquinoline (B21735) is a common route to obtain this compound. smolecule.com This reaction is typically carried out using a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The quinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom; this effect is amplified in acidic conditions where the nitrogen becomes protonated. Consequently, the substitution occurs on the more electron-rich benzene (B151609) ring portion of the molecule, primarily at the C-5 and C-8 positions. The presence of the deactivating bromo group at the C-3 position further influences the reaction, leading to the formation of the 8-nitro isomer.

Table 1: Reaction Parameters for the Nitration of 3-Bromoquinoline

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 3-Bromoquinoline | smolecule.com |

| Reagents | Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | smolecule.com |

| Active Electrophile | Nitronium ion (NO₂⁺) |

| Typical Product | this compound | smolecule.com |

Multi-step Synthesis from Precursors

Synthesizing this compound can also be achieved through multi-step pathways that construct the molecule from simpler precursors. These methods offer an alternative when direct functionalization is not efficient or leads to undesirable isomers.

Bromination of 8-Nitroquinoline An alternative to nitrating 3-bromoquinoline is to reverse the sequence of functionalization: brominating 8-nitroquinoline. smolecule.com In this pathway, quinoline is first nitrated to produce a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, from which the 8-nitro isomer is isolated. Subsequent bromination of 8-nitroquinoline is then performed. The powerful electron-withdrawing nitro group at the C-8 position strongly deactivates the benzene ring towards further electrophilic attack. This deactivation directs the incoming electrophile (Br⁺) to the less deactivated pyridine (B92270) ring. Research indicates a notable ease of halogenation at the C-3 position of 8-nitroquinoline. fordham.edu Various brominating agents, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), can be employed for this transformation. smolecule.com

Skraup Synthesis The Skraup reaction provides a classic method for constructing the quinoline ring itself from aniline derivatives. To synthesize this compound, 4-bromo-2-nitroaniline can be used as the starting material. smolecule.com In this reaction, the aniline derivative is heated with glycerol, an oxidizing agent (often the nitro group of the starting material itself or arsenic acid), and a dehydrating agent like sulfuric acid. The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. While this method can be effective, it can also present regiochemical challenges. For instance, a similar Skraup-type reaction using o-nitroaniline and a brominated reagent was reported to yield very little of the expected this compound, instead producing significant amounts of 6-bromo- and 3,6-dibromo-8-nitroquinoline (B8237878) as byproducts. researchgate.net

Synthesis from 2-chloroquinoline (B121035) While a specific, optimized route starting from 2-chloroquinoline is not prominently detailed in the literature, a plausible multi-step synthesis could be devised based on standard quinoline chemistry. Such a pathway would involve a series of functional group interconversions, such as the initial nitration of 2-chloroquinoline, followed by bromination, and subsequent removal of the chloro group, or another sequence of these fundamental steps. The synthesis of related compounds, such as 2-chloroquinoline-3-carbonitrile, often begins with substituted acetanilides which undergo a Vilsmeier-Haack type reaction followed by cyclization, demonstrating the modular nature of quinoline synthesis. nih.govresearchgate.net

Table 2: Overview of Multi-step Synthetic Approaches

| Method | Key Precursor(s) | Key Transformation(s) | Source |

|---|---|---|---|

| Bromination Route | 8-Nitroquinoline | Electrophilic bromination at C-3 | smolecule.comfordham.edu |

| Skraup Synthesis | 4-Bromo-2-nitroaniline, Glycerol | Ring formation via condensation, cyclization, and oxidation | smolecule.comresearchgate.net |

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The precise placement of substituents in the synthesis of this compound is governed by the principles of regioselectivity. Stereoselectivity, however, is not a factor in the synthesis of this particular molecule.

Regioselectivity Regioselectivity refers to the preference for a chemical reaction to occur at one position over other possible positions. In the synthesis of this compound, controlling the regiochemistry of electrophilic substitution is paramount.

Bromination of 8-Nitroquinoline: In the reverse synthetic sequence, the regioselectivity is also well-defined. The presence of a powerful electron-withdrawing nitro group at C-8 deactivates the entire benzene ring to a great extent. Consequently, electrophilic attack by bromine is directed towards the pyridine ring, which is now comparatively more reactive. Within the pyridine ring, electrophilic substitution is most favored at the C-3 position. uoanbar.edu.iqrsc.org This inherent reactivity pattern of the quinoline nucleus, when modulated by the C-8 nitro group, results in the selective formation of the 3-bromo product. fordham.edu

Stereoselectivity Stereoselectivity is the preference for the formation of one stereoisomer over another. The this compound molecule is planar and achiral. It does not possess any chiral centers or elements of stereoisomerism (e.g., enantiomers or diastereomers). Therefore, the synthesis of this compound does not involve any stereoselective steps, and considerations of stereochemistry are not applicable.

Chemical Reactivity and Derivatization of 3 Bromo 8 Nitroquinoline

Reactions Involving the Bromine Moiety at Position 3

The bromine atom at the 3-position of the quinoline (B57606) ring is susceptible to a range of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the 3-Bromo-8-nitroquinoline scaffold can be displaced by various nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the nitro group, which facilitates nucleophilic aromatic substitution (SNAr) reactions. For instance, the bromine can be substituted by nucleophiles like sodium azide (B81097) or potassium cyanide under relatively mild conditions to yield the corresponding azidoquinoline or cyanoquinoline derivatives. smolecule.com

A study on the related compound, 3-chloro-8-nitroquinoline, demonstrated that the chlorine atom undergoes nucleophilic aromatic substitution with ammonia (B1221849) in dimethyl sulfoxide (B87167) (DMSO) at 120°C to produce 3-amino-8-nitroquinoline in 78% yield. This suggests that similar transformations are feasible with this compound, potentially with even greater ease due to the better leaving group ability of bromide compared to chloride. The electron-withdrawing effect of the nitro group is crucial for activating the halogen at the 3-position towards nucleophilic attack. semanticscholar.org

| Nucleophile | Product | Conditions | Yield |

| Ammonia (on 3-chloro analog) | 3-Amino-8-nitroquinoline | DMSO, 120°C | 78% |

| Sodium Azide | 3-Azido-8-nitroquinoline | Mild conditions | Not specified smolecule.com |

| Potassium Cyanide | 3-Cyano-8-nitroquinoline | Mild conditions | Not specified smolecule.com |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine at position 3 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction has been successfully employed to introduce aryl groups at the 3-position of a related scaffold, 3-bromo-8-nitroquinolin-2(1H)-one. In one study, various arylboronic acids were coupled with the substrate using a palladium catalyst. nih.gov For example, the reaction with p-methoxyphenylboronic acid was optimized using different palladium catalysts and bases. nih.gov A specific derivative, created by introducing a para-carboxyphenyl group via Suzuki-Miyaura coupling, exhibited significant and selective antitrypanosomal activity. nih.gov

Sonogashira Coupling: The Sonogashira reaction has also been optimized for the 3-bromo-8-nitroquinolin-2(1H)-one substrate to introduce alkynyl groups at the 3-position. nih.gov

While direct examples for this compound itself are not extensively detailed in the provided search results, the reactivity of the closely related 3-bromo-8-nitroquinolin-2(1H)-one strongly suggests the feasibility of these transformations. nih.gov The general utility of bromoquinolines in cross-coupling reactions is well-established. rsc.org

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ nih.gov | 3-Aryl-8-nitroquinolines |

| Sonogashira | Terminal alkynes | Not specified | 3-Alkynyl-8-nitroquinolines |

Reductive Debromination

While specific reports on the reductive debromination of this compound were not found in the provided search results, this reaction is a common transformation for aryl halides. It can typically be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) under conditions that might also reduce the nitro group, or through other methods like treatment with a strong base and a reducing agent. The selective removal of the bromine while retaining the nitro group would require carefully controlled reaction conditions.

Reactions Involving the Nitro Moiety at Position 8

The nitro group at the 8-position is a key functional group that can be readily transformed, most commonly into an amino group, which then serves as a point for further derivatization.

Reduction of the Nitro Group to Amino (e.g., Fe/HCl)

The reduction of the nitro group in this compound to an amino group is a well-documented and crucial transformation. This reaction yields 3-bromo-8-aminoquinoline, a versatile intermediate for further synthesis. smolecule.comgoogle.com

Commonly used reducing agents for this purpose include:

Iron powder in acetic acid or with hydrochloric acid: In one synthetic route, this compound was treated with iron powder in a mixture of acetic acid and water at ambient temperature for 18 hours to produce 3-bromo-8-aminoquinoline. google.com Another report mentions the use of Fe/HCl in 95% ethanol (B145695) for the reduction of the related 3-chloro-8-nitroquinoline, achieving yields of 88–97%.

Catalytic Hydrogenation: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or platinum oxide can also be used to reduce the nitro group. smolecule.com

Tin(II) chloride (SnCl₂): This reagent is also effective for the reduction of nitro groups. nih.gov

| Reducing Agent | Solvent | Product | Yield |

| Iron powder | Acetic acid/water | 3-Bromo-8-aminoquinoline | Not specified google.com |

| Fe/HCl (on 3-chloro analog) | 95% Ethanol | 8-Amino-3-chloroquinoline | 88-97% |

| H₂/Pd-C or PtO₂ | Not specified | 3-Bromo-8-aminoquinoline | Not specified smolecule.com |

Subsequent Derivatization of the Amino Group (e.g., Acetylation)

The resulting 8-amino group in 3-bromo-8-aminoquinoline is a nucleophilic center that can undergo a variety of further reactions. Acetylation is a common derivatization to protect the amino group or to modify the compound's properties. This is typically achieved by reacting the amine with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base. While a specific example of the acetylation of 3-bromo-8-aminoquinoline was not detailed in the search results, it is a standard chemical transformation for aromatic amines. waters.com

Selective Transformations of the Nitro Group

The nitro group at the 8-position of the quinoline ring is a key site for chemical modification, most notably through reduction to an amino group. This transformation is a critical step in the synthesis of various biologically active compounds.

The reduction of the nitro group to an amine can be achieved using several reducing agents. A common and effective method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide with hydrogen gas. smolecule.com Another widely used method involves the use of metals in acidic media, such as iron in the presence of hydrochloric acid (Fe/HCl) in ethanol, which has been shown to give high yields of 8-amino-3-chloroquinoline from its nitro precursor.

Recent advancements have explored more selective and milder reducing agents. For instance, the Co2(CO)8-H2O system has been reported as a highly selective reagent for the reduction of aromatic nitro groups to their corresponding amines. scispace.com This system is particularly advantageous as it tolerates a variety of other reducible functional groups, including halides and carbonyls. scispace.com Studies have shown that this method can quantitatively reduce nitro compounds to amines in short reaction times. scispace.com Similarly, sodium borohydride (B1222165) in the presence of a nickel catalyst, such as Ni(PPh3)4, has been used for the reduction of nitroaromatic compounds at room temperature. jsynthchem.com

The resulting 3-bromo-8-aminoquinoline is a versatile intermediate. The amino group can undergo a wide range of further reactions, including diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of a diverse array of functional groups at the 8-position.

Table 1: Selective Reduction of the Nitro Group

| Precursor | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloro-8-nitroquinoline | Fe/HCl in 95% ethanol | 8-Amino-3-chloroquinoline | 88–97 | |

| p-Chloronitrobenzene | Co2(CO)8, H2O, DME | p-Chloroaniline | Quantitative | scispace.com |

| Nitrobenzene | NaBH4, Ni(PPh3)4, Ethanol | Aniline (B41778) | High | jsynthchem.com |

| 8-Nitroquinoline (B147351) | Iron phthalocyanine, NH2NH2·H2O, Ethanol/Water | 8-Aminoquinoline (B160924) | >99 | unimi.it |

Reactions Involving the Quinoline Nitrogen

The nitrogen atom of the quinoline ring, being a heteroatom in an aromatic system, possesses a lone pair of electrons and can thus participate in reactions typical of tertiary amines, most notably quaternization and N-oxidation.

Quaternization involves the alkylation of the quinoline nitrogen, leading to the formation of a positively charged quinolinium salt. This reaction enhances the electron-withdrawing nature of the quinoline ring system, which can influence the reactivity of the substituents. The reaction is typically carried out by treating the quinoline with an alkyl halide. The rate and feasibility of quaternization can be influenced by the nature of the alkylating agent and the substituents on the quinoline ring. For instance, studies on 8-nitroquinoline have shown that it can be quaternized with alkyl halides like ethyl iodide and methyl iodide. cdnsciencepub.com The presence of the electron-withdrawing nitro group at the 8-position can affect the nucleophilicity of the quinoline nitrogen and thus the reaction conditions required for quaternization.

The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. smolecule.com This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting N-oxide can significantly alter the electronic properties and reactivity of the quinoline ring. For example, N-oxidation of 6-bromoquinoline (B19933) has been shown to facilitate subsequent nitration reactions at the C-4 and C-5 positions. researchgate.netsemanticscholar.org This suggests that N-oxidation of this compound could potentially be used to direct further functionalization of the quinoline core.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In this compound, the presence of two strongly deactivating groups, the bromo and nitro groups, further diminishes the ring's reactivity towards electrophiles. lkouniv.ac.in The nitro group at the 8-position and the bromine at the 3-position both withdraw electron density from the ring, making it less susceptible to attack by electrophiles. lkouniv.ac.invulcanchem.com

However, under forcing conditions or with highly reactive electrophiles, substitution might be possible. The directing effects of the existing substituents would play a crucial role in determining the position of any incoming electrophile. The nitro group is a meta-director, while the bromine atom is an ortho-, para-director. The interplay of these directing effects, along with the inherent reactivity of the different positions on the quinoline ring, would determine the regiochemical outcome of such a reaction. For instance, nitration of 6-bromoquinoline has been shown to yield 6-bromo-5-nitroquinoline, indicating that substitution can occur on the carbocyclic ring. semanticscholar.org

Radical Reactions

The involvement of this compound in radical reactions is an area that has not been extensively explored. However, the presence of a bromine atom suggests the potential for radical reactions involving halogen atom transfer. preprints.org For example, radical cyclization reactions can be initiated by the abstraction of a halogen atom. preprints.org It has been noted that no iodination of 3-bromoquinoline (B21735) was observed under certain radical conditions, suggesting a degree of stability of the bromo-substituted ring to some radical processes. rsc.org

The generation of iminyl radicals from precursors like 2-(azidomethyl)-3-aryl-prop-2-enenitriles under visible light irradiation has been used to synthesize quinoline-3-carbonitriles. acs.org This type of radical cyclization highlights a potential pathway for synthesizing quinoline derivatives, although direct radical reactions on the this compound scaffold itself are not well-documented. Further research is needed to explore the potential of radical-mediated transformations for the functionalization of this compound.

Medicinal Chemistry and Biological Activity Studies of 3 Bromo 8 Nitroquinoline and Its Analogues

Structure-Activity Relationship (SAR) Studies of 8-Nitroquinoline (B147351) Derivatives

The biological efficacy of 8-nitroquinoline derivatives is intricately linked to their chemical structure. Variations in substituents on the quinoline (B57606) ring can profoundly influence their activity, with halogenation and the presence of the nitro group at position 8 being particularly crucial.

Influence of Substituents on Biological Efficacy

The type and position of substituents on the 8-nitroquinoline ring play a pivotal role in determining the biological activity of these compounds. For instance, in the 8-nitroquinolin-2(1H)-one series, substitution at the 4-position with moieties such as alkynyl, furanyl, thienyl, pyridinyl, alkyl, or alkoxyalkyl groups has been shown to result in inactive derivatives. researchgate.net Conversely, the introduction of para-bromo, chloro, or trifluoromethyl phenyl substituents at the same position leads to active derivatives against the promastigote stage of L. donovani. researchgate.net

Furthermore, studies on 2-styryl-8-nitroquinolines have demonstrated that the presence of an electron-withdrawing group, such as a bromine atom, on the styryl ring enhances cytotoxicity. acs.org This highlights the electronic effects of substituents as a key determinant of biological efficacy. The presence of a hydroxyl group at the C-8 position of quinoline has also been identified as important for cytotoxic activity. acs.org

Impact of Halogenation (e.g., Bromine at Position 3 or 6) on Activity

Halogenation, particularly with bromine, at specific positions of the 8-nitroquinoline scaffold has a significant impact on biological activity. The introduction of a bromine atom at the 6-position of the 8-nitroquinolin-2(1H)-one scaffold is crucial for conferring potent antitrypanosomal activity. acs.orgnih.gov For example, the 6-bromo derivative is reported to be 334 times more active than the unsubstituted 8-nitroquinolin-2(1H)-one and 27 times more active than its 3-bromo isomer. acs.orgnih.gov

This effect is further emphasized when comparing a 3-chloro-6-bromo derivative with its 3-chloro analogue; the former is 100 times more active. acs.orgnih.gov The introduction of an additional halogen at position 3 of a 6-bromo-substituted compound can further enhance activity, as seen in dibromo and dihalo derivatives which are among the most active in their series. ird.fr In contrast, replacing the bromine at position 6 with a chlorine atom was found to be less favorable for activity. ird.fr A 3-bromo-substituted antikinetoplastid hit compound has been identified, which is bioactivated by type 1 nitroreductases. acs.org

Role of the Nitro Group at Position 8 in Bioactivation

The nitro group at the 8-position is a critical feature for the biological activity of these quinoline derivatives, primarily through a process of bioactivation. acs.org This process involves the reduction of the nitro group to cytotoxic metabolites, such as nitroso and hydroxylamine (B1172632) derivatives, which can then form covalent adducts with cellular macromolecules like DNA and proteins. acs.org This bioactivation is often catalyzed by nitroreductases (NTRs), enzymes found in certain parasites but absent in mammalian cells, providing a basis for selective toxicity. acs.org

Derivatives lacking the nitro group at position 8 are typically inactive. acs.orgnih.gov For example, in a series of 8-nitroquinolin-2(1H)-ones, compounds without the 8-nitro group were inactive against L. infantum. acs.orgnih.gov The reduction of the nitro group to an amino group also results in a significant decrease in activity. nih.govnih.gov Furthermore, an intramolecular hydrogen bond between the nitro group and a lactam function in 8-nitroquinolin-2(1H)-ones has been shown to be crucial for antileishmanial activity, as it increases the redox potential of the molecule, making it a more suitable substrate for parasitic nitroreductases. nih.govnih.gov

Antimicrobial and Antiparasitic Applications

The unique structural features of 3-Bromo-8-nitroquinoline and its analogues have led to their investigation in various antimicrobial and antiparasitic applications, with notable activity against malaria and leishmaniasis.

Antimalarial Activity

The 8-aminoquinoline (B160924) scaffold, derived from 8-nitroquinolines, is the basis for antimalarial drugs like primaquine, which is active against the liver stages of Plasmodium parasites. acs.orgmdpi.com While this compound itself is a precursor, its analogues have shown promising antimalarial properties. smolecule.com For instance, various 8-quinolinamine analogues have demonstrated potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. researchgate.netacs.orgnih.gov The mechanism of action for some of these compounds is believed to involve the disruption of the heme catabolism pathway in the malaria parasite. researchgate.net

Table 1: In Vitro Antimalarial Activity of Selected 8-Quinolinamine Analogues

| Compound | P. falciparum D6 (IC50 ng/mL) | P. falciparum W2 (IC50 ng/mL) | Reference |

|---|---|---|---|

| N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | 20 | 22 | nih.gov |

| Analogue 21 | >132 (Selectivity Index) | >79 (Selectivity Index) | nih.gov |

| Analogue 22 | >132 (Selectivity Index) | >79 (Selectivity Index) | nih.gov |

| Analogue 23 | >132 (Selectivity Index) | >79 (Selectively Index) | nih.gov |

| Analogue 24 | >132 (Selectivity Index) | >53 (Selectivity Index) | nih.gov |

Antileishmanial Activity

The 8-nitroquinoline scaffold is a known pharmacophore for antileishmanial agents. acs.orgnih.gov Research has identified several 8-nitroquinoline derivatives with significant activity against Leishmania species. researchgate.netsemanticscholar.org For example, a series of 8-nitroquinolin-2(1H)-ones were synthesized and evaluated against Leishmania infantum, with structure-activity relationship studies highlighting the importance of the nitro group and its interaction with a lactam function for activity. nih.govnih.gov

Certain 8-quinolinamine analogues have also exhibited strong antileishmanial activities, with IC50 values comparable to the standard drug pentamidine. acs.org The activity is dependent on the specific substitutions on the quinoline ring. researchgate.net

Table 2: In Vitro Antileishmanial Activity of Selected 8-Quinolinamine Analogues against L. donovani

| Compound Class | IC50 Range (µg/mL) | Reference |

|---|---|---|

| 8-quinolinamine analogues | 0.84 - 5.9 | acs.org |

| Extended side chain 8-aminoquinolines | 1.6 - 32 | researchgate.net |

Development as Fluorescent Probes

The quinoline scaffold, the core structure of this compound, is recognized for its potential in the development of fluorescent probes, which are crucial tools in chemical biology. acs.org Research has focused on creating simple, fluorogenic quinoline-based scaffolds that permit the rational design of molecules with predictable photophysical properties. acs.org A key advantage of the quinoline structure is its modular nature, often featuring three distinct domains that can be independently engineered to optimize the probe for specific applications. acs.org These domains can be modified to control compound polarization, fine-tune photophysical characteristics, and introduce structural diversity. acs.org

The synthesis of these probes often employs regioselective palladium-catalyzed cross-coupling reactions, which facilitates the combinatorial development of a wide array of structurally diverse quinoline-based fluorophores. acs.org This synthetic accessibility makes them suitable for high-throughput screening. acs.org Quinoline-based probes have been successfully applied in live-cell imaging, leveraging unique fluorescence responses to changes in the intracellular environment, such as pH. acs.org Further research into viscosity fluorescent probes based on the quinoline group is also underway, aiming to monitor physiological changes in viscosity that are associated with various diseases. sioc-journal.cn

Pharmacomodulation and Optimization of Biological Potential

Pharmacomodulation studies on this compound and its analogues, particularly the 8-nitroquinolin-2(1H)-one scaffold, have been a central theme in optimizing their biological potential. nih.govnih.gov The this compound structure serves as a key building block and an intermediate for synthesizing a range of pharmacologically active compounds. smolecule.com The presence of both a bromine atom and a nitro group enhances its reactivity profile, enabling a wide variety of chemical transformations. smolecule.com

A primary strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse arylboronic acids at the 3-position of the 3-bromo-8-nitroquinolin-2(1H)-one scaffold. nih.gov This approach led to the synthesis of numerous derivatives with modified properties. nih.gov For instance, introducing a para-carboxyphenyl group at this position resulted in a selective antitrypanosomal hit molecule. researchgate.net

Further optimization has involved modifications at other positions of the quinoline ring. A significant finding was that introducing an electron-withdrawing bromine atom at position 6 of the 8-nitroquinolin-2(1H)-one scaffold is crucial for achieving highly active antitrypanosomal molecules. acs.orgird.fr The synthesis of these modified compounds often starts with 8-nitroquinoline or its derivatives, followed by halogenation using reagents like N-bromosuccinimide (NBS) or sodium bromate, and subsequent coupling reactions or further substitutions. nih.govgoogle.comtandfonline.comtandfonline.com These medicinal chemistry efforts aim to enhance the oxidant character of the compounds, potentially facilitating their bioactivation by parasitic nitroreductases (NTRs), which are absent in mammalian cells. nih.govacs.org

In Vitro and In Vivo Efficacy Assessments

The biological potential of this compound analogues has been extensively evaluated through in vitro and in vivo studies, primarily focusing on their antiparasitic and anticancer activities.

Antiparasitic Activity In vitro assessments have demonstrated the potent activity of these compounds against various kinetoplastid parasites. An antikinetoplastid hit, 3-bromo-8-nitroquinolin-2(1H)-one, was identified and subsequently modified to enhance its efficacy. nih.govnih.gov Pharmacomodulation at position 6 of the 8-nitroquinolin-2(1H)-one pharmacophore led to the discovery of a potent and selective 6-bromo-substituted antitrypanosomal derivative (compound 12 in the study), which exhibited EC₅₀ values of 12 nM against T. b. brucei trypomastigotes and 500 nM against T. cruzi amastigotes. nih.govresearchgate.net This compound was significantly more active than several reference drugs. nih.govresearchgate.net Studies have shown that the introduction of a bromine atom at position 6 can make a derivative 334 times more active than the unsubstituted 8-nitroquinolin-2(1H)-one pharmacophore and 27 times more active than its 3-bromo isomer. acs.orgird.fr Many of the synthesized derivatives displayed low cytotoxicity against the human HepG2 cell line. nih.gov

In vivo, a key derivative (compound 12) showed high microsomal stability in vitro (half-life > 40 minutes) and a favorable pharmacokinetic profile in mice following oral administration. nih.govird.frresearchgate.net This compound was also shown to be bioactivated by type 1 nitroreductases in both Leishmania and Trypanosoma. nih.govresearchgate.net

| Compound | Modification | T. b. brucei EC₅₀ | T. cruzi EC₅₀ | L. infantum EC₅₀ | Cytotoxicity CC₅₀ (HepG2) | Source |

|---|---|---|---|---|---|---|

| Hit 2 | p-carboxyphenyl at C3 | 1.5 µM | ND | > 100 µM | > 25 µM | nih.govacs.org |

| Compound 9 | 6-Bromo | ND | ND | ND | 28-41 µM | acs.org |

| Compound 10 | 3,6-Dibromo | 50 nM | ND | ND | 17 µM | nih.govresearchgate.net |

| Compound 12 | 6-Bromo, 3-Chloro | 12 nM | 0.5 µM | 8 µM | > 17 µM | nih.govacs.orgresearchgate.net |

| Compound 13 | 6-Bromo, 3-(p-CF₃-phenyl) | 200 nM | ND | ND | ND | acs.org |

Anticancer Activity Derivatives of this compound have also been assessed for their anticancer properties. A series of 3-substituted quinolinehydroxamic acids were synthesized and evaluated for their ability to inhibit cancer cell growth. tandfonline.com Two compounds in particular, 25 and 26, which feature 3-pyridyl and 4-pyridyl substitutions respectively, showed potent anti-proliferative activity against human lung cancer (A549) and colorectal cancer (HCT116) cell lines, with IC₅₀ values in the low micromolar range. tandfonline.com

In a separate line of research, a derivative of this compound, compound C19, was developed as a small-molecule inhibitor of the MTDH-SND1 protein-protein interaction. acs.org It demonstrated potent antiproliferative activity in vitro against MCF-7 breast cancer cells with an IC₅₀ value of 626 nM and against MDA-MB-468 breast cancer cells with an IC₅₀ of 102 nM. acs.org Furthermore, in vivo studies using a xenograft mouse model showed that compound C19 exerted excellent antitumor efficacy, significantly inhibiting tumor growth. acs.org

| Compound | Cancer Cell Line | IC₅₀ | Source |

|---|---|---|---|

| Compound 25 | A549 (Lung) | 1.29-2.13 µM | tandfonline.com |

| Compound 25 | HCT116 (Colorectal) | 1.29-2.13 µM | tandfonline.com |

| Compound 26 | A549 (Lung) | 1.29-2.13 µM | tandfonline.com |

| Compound 26 | HCT116 (Colorectal) | 1.29-2.13 µM | tandfonline.com |

| Compound C19 | MCF-7 (Breast) | 626 nM | acs.org |

| Compound C19 | MDA-MB-468 (Breast) | 102 nM | acs.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. nih.gov These calculations provide insights into molecular stability, reactivity, and various spectroscopic properties from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to analyze the properties of organic molecules due to its balance of accuracy and computational cost. rsc.org

Geometry Optimization and Electronic Structure Analysis

A geometry optimization would be the initial step, where the molecule's structure is computationally adjusted to find its lowest energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would describe the distribution of electrons within the molecule, providing a basis for understanding its chemical behavior. researchgate.net

HOMO-LUMO Energy Gap Analysis and Chemical Stability

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. wuxibiology.com

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net Red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. uni-muenchen.dematerialsciencejournal.org This method quantifies intramolecular charge transfer (ICT) interactions by examining the stabilization energy (E(2)) associated with electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. materialsciencejournal.orgwisc.edu These interactions are critical for understanding molecular stability and conjugation effects. materialsciencejournal.org

Non-linear Optical (NLO) Properties

Theoretical calculations can predict the non-linear optical (NLO) response of a molecule, which is important for applications in photonics and optoelectronics. mdpi.com Key NLO properties include the mean polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and non-linear response of the molecule to an external electric field. Molecules with significant intramolecular charge transfer often exhibit enhanced NLO properties. mdpi.com

Thermodynamic Properties

The thermodynamic properties of 3-Bromo-8-nitroquinoline have been estimated using computational methods. These predictions provide foundational data on the compound's stability and physical state under various conditions. While detailed experimental calorimetric data is not extensively published, theoretical calculations offer valuable approximations. For instance, Density Functional Theory (DFT) is a common approach used to calculate properties such as heat capacity, enthalpy, and Gibbs free energy for related nitroquinoline compounds dntb.gov.ua.

Table 1: Predicted Physical and Thermodynamic Properties of this compound

| Property | Value | Source |

| Melting Point | 123-124 °C | chemicalbook.com |

| Boiling Point | 358.3±27.0 °C | chemicalbook.com |

| Density | 1.7693 (rough estimate) | chemicalbook.com |

Note: The data in this table is based on predicted values and rough estimates from chemical suppliers and may not reflect experimentally verified results.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic properties and excited states of molecules. For quinoline (B57606) derivatives, TD-DFT calculations are instrumental in understanding their electronic transitions, which are responsible for their absorption of ultraviolet-visible light researchgate.netohio-state.edu.

These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) researchgate.net. The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and the electronic absorption spectrum of the compound. TD-DFT allows for the simulation of the UV-visible spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states researchgate.netohio-state.edu. This theoretical approach has been successfully applied to analyze the electronic structures of 8-chloroquinoline (B1195068) and 8-nitroquinoline (B147351), and the same principles are applicable to this compound to understand how the bromo and nitro substituents influence its electronic behavior researchgate.net.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand), such as this compound, interacts with a larger receptor, typically a protein. These methods are fundamental in drug discovery and molecular biology to understand binding mechanisms and to design new inhibitors.

Molecular docking studies have been performed on derivatives of this compound to explore their potential as inhibitors of specific protein targets. In one key study, a derivative of this compound was investigated as an inhibitor of the MTDH-SND1 protein-protein interaction, which is implicated in cancer progression acs.org.

The simulations revealed specific interactions between the ligand and the SND1 protein. The quinoline ring was found to engage in π-π stacking interactions with the histidine residue H279 of the protein acs.org. Furthermore, crucial hydrogen bonds were identified. The nitrogen atom of the quinoline ring formed a hydrogen bond with the residue R255, while the nitro group, a key feature of the parent compound, could also participate in polar interactions within the binding pocket acs.org. These non-covalent interactions are fundamental to the stable binding of the ligand to the protein nih.gov.

Analysis of the docking results provides a detailed map of the protein's binding site. For the SND1 protein, the this compound derivative was shown to occupy a hydrophobic pocket, which is naturally the binding site for a tryptophan residue of its partner protein, MTDH acs.org. The substituted benzene (B151609) ring portion of the docked compound fits into this hydrophobic pocket, while the quinoline structure binds to a more lateral surface of the protein acs.org.

Conformational analysis, often coupled with molecular dynamics, studies the flexibility of the ligand and the protein upon binding. These studies show how the molecule adopts a specific three-dimensional shape (conformation) to maximize favorable interactions within the binding site. The planarity typical of the quinoline ring system is a key conformational feature, influenced by the electronic effects of its substituents . The analysis helps explain why certain derivatives show higher inhibitory activity than others, often due to an improved fit and stronger interactions achieved through subtle conformational adjustments acs.org.

Table 2: Summary of Molecular Docking Interactions for a this compound Derivative

| Target Protein | Ligand Component | Interacting Residue | Interaction Type |

| SND1 | Quinoline Ring | H279 | π-π Stacking |

| SND1 | Quinoline Nitrogen | R255 | Hydrogen Bond |

| SND1 | Sulfonyl Group Oxygen | N281 | Hydrogen Bond |

Source: Based on findings from docking studies of a C19 derivative of this compound with the SND1 protein acs.org.

Photolysis Mechanisms and Photoremovable Protecting Groups

Quinoline derivatives are of significant interest as photoremovable protecting groups (PPGs), also known as "caging" groups. These are chemical moieties that can be cleaved from a target molecule upon exposure to light, allowing for precise spatial and temporal control over the release of a bioactive substance nih.govmdpi.com.

The 8-bromo-7-hydroxyquinoline (BHQ) scaffold has been shown to be an effective PPG that can be photolyzed by both one-photon and two-photon excitation acs.org. Experimental and theoretical studies on BHQ suggest that the photolysis proceeds through a solvent-assisted photoheterolysis (S_N1) mechanism on a very fast timescale acs.org. While this compound itself has not been as extensively characterized as a PPG, the principles derived from related quinolines are highly relevant. The presence and position of the nitro group can significantly alter the photochemical properties. For instance, a study on a nitro-substituted quinoline acetate (B1210297) (NHQ-OAc) found it to be photochemically insensitive, highlighting the profound impact of substituent choice on photolytic efficiency acs.org. DFT calculations are often employed to investigate the potential energy surfaces of the excited states to elucidate the detailed mechanism of photolysis researchgate.net.

Prediction of Redox Potentials

The redox potential of a nitroaromatic compound is a critical determinant of its biological activity, particularly for its use as a bioreductive drug. In several studies, 3-bromo-8-nitroquinolin-2(1H)-one, a closely related analog, was identified as a "hit" molecule for antikinetoplastid activity nih.govresearchgate.net.

The reduction potential of this hit compound was measured by cyclic voltammetry to be -0.45 V. nih.govresearchgate.net This value is significant because research has shown that for this class of compounds, antileishmanial activity is dependent on a redox potential above -0.6 V, which allows the compound to be bioactivated by parasitic type 1 nitroreductases (NTR1) nih.govresearchgate.net.

Computational models have been developed to predict the redox potentials of new derivatives, guiding the synthesis of more potent compounds researchgate.netresearchgate.net. These studies have demonstrated that the redox potential is highly sensitive to the molecular structure. For example, the presence of an intramolecular hydrogen bond between the lactam function and the nitro group in 8-nitroquinolin-2(1H)-one is responsible for a significant +0.3 V increase in its redox potential compared to 8-nitroquinoline researchgate.netnih.gov. Conversely, O-methylation of the lactam disrupts this hydrogen bond, causing a dramatic decrease in the redox potential, from -0.56 V to -0.93 V in one case, rendering the compound inactive nih.gov. This demonstrates the power of theoretical predictions in understanding and tuning the electrochemical properties of these molecules.

Table 3: Redox Potentials of this compound Analogs

| Compound | Redox Potential (V) | Biological Activity Context |

| 3-bromo-8-nitroquinolin-2(1H)-one | -0.45 | Antikinetoplastid Hit nih.govresearchgate.net |

| 8-nitroquinolin-2(1H)-one | -0.54 | Active Antileishmanial nih.gov |

| 8-nitroquinoline | -0.84 | Inactive nih.gov |

| 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one | -0.56 | Selective Antitrypanosomal nih.gov |

| O-methylated derivative of above (24) | -0.93 | Inactive nih.gov |

Source: Data compiled from electrochemical studies on antikinetoplastid agents nih.govresearchgate.netnih.gov.

Analytical Methodologies for 3 Bromo 8 Nitroquinoline and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 3-bromo-8-nitroquinoline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible Spectroscopy offer complementary information to confirm the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For quinoline (B57606) derivatives, ¹H and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants that are invaluable for structural confirmation. tsijournals.com

In the ¹H NMR spectrum of quinoline derivatives, protons on the heterocyclic and benzene (B151609) rings resonate at distinct chemical shifts, influenced by the electronic effects of the substituents. For instance, in related bromo-substituted quinolines, the proton signals typically appear in the aromatic region. researchgate.net The analysis of chemical shifts in aminoquinolines, which are derivatives of nitroquinolines, showed that the amino group causes a significant upfield shift (smaller δ values) for the protons compared to the nitroquinolines. nih.gov

The ¹³C NMR spectra of substituted quinolines show distinct signals for each carbon atom in the molecule. researchgate.net The chemical shifts of the carbon atoms are sensitive to the presence of electron-withdrawing groups like the nitro group and halogens like bromine. researchgate.netnih.gov Theoretical calculations of ¹³C chemical shifts for quinoline derivatives have been shown to correlate well with experimental data, aiding in the correct assignment of signals. tsijournals.com

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines Note: Data for closely related compounds are provided for reference.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

| 3,6,8-Tribromo-5-nitroquinoline | CDCl₃ | 9.01 (d, J=2.0 Hz, 1H, H-2), 8.26 (d, J=2.0 Hz, 1H, H-4), 8.18 (d, J=2.0 Hz, 1H, H-5), 7.90 (d, J=2.0 Hz, 1H, H-7) | 153.4, 147.2, 140.1, 135.2, 132.5, 129.8, 125.1, 122.3, 118.9 | researchgate.net |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | CDCl₃ | 7.29 (d, J=1.81 Hz, 1H), 6.96 (d, J=1.81 Hz, 1H), 3.37 (t, J=5.49 Hz, 1H), 2.74 (t, J=6.22 Hz, 1H), 1.90 (m, 1H) | 141.0, 132.0, 131.1, 124.4, 108.8, 107.2, 42.1, 27.5, 21.5 | researchgate.net |

| 8-Bromo-6-cyanoquinoline | CDCl₃ | 9.13 (dd, J=4 Hz, J=2 Hz, 1H, H-2), 7.60 (dd, J=4 Hz, J=8 Hz, 1H, H-3), 8.19 (dd, J=8 Hz, J=1.6 Hz, 1H, H-4), 8.22 (d, J=2.0 Hz, 1H, H-5), 8.25 (d, 1H, H-7) | 152.8, 146.2, 138.3, 135.4, 134.9, 129.2, 123.6, 119.0, 115.7, 115.0 | researchgate.net |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar organic molecules like quinoline derivatives, as it typically produces intact molecular ions. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the compound. nih.gov

For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. youtube.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity, separated by two mass units. youtube.com Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 251.95345 Da. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 252.96073 |

| [M+Na]⁺ | 274.94267 |

| [M-H]⁻ | 250.94617 |

| [M]⁺ | 251.95290 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org The IR spectrum of this compound is expected to show characteristic absorption bands for the quinoline ring system, the nitro group, and the carbon-bromine bond.

The quinoline ring itself gives rise to several characteristic bands. astrochem.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1600-1450 cm⁻¹ region. mdpi.comresearchgate.net The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear in the 900-650 cm⁻¹ range. astrochem.org

The nitro group (NO₂) exhibits two strong, characteristic stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1560-1500 cm⁻¹, while the symmetric stretching vibration is found between 1360-1300 cm⁻¹. The presence of a C-Br bond is indicated by a stretching vibration in the fingerprint region, typically below 700 cm⁻¹.

Table 3: General IR Absorption Frequencies for Functional Groups in Substituted Quinolines

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| C=C and C=N (quinoline ring) | Stretching | 1600 - 1450 |

| NO₂ (nitro group) | Asymmetric Stretching | 1560 - 1500 |

| NO₂ (nitro group) | Symmetric Stretching | 1360 - 1300 |

| C-H (quinoline ring) | Out-of-plane bending | 900 - 650 |

| C-Br | Stretching | < 700 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline. rsc.org The UV-Vis spectrum of quinoline and its derivatives typically exhibits multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.net

The introduction of substituents onto the quinoline ring can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity. researchgate.net Electron-withdrawing groups, such as the nitro group, can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. researchgate.net The UV-Vis spectra of nitroquinoline derivatives are often studied to understand their photophysical properties. nih.govresearchgate.net The specific absorption maxima for this compound would depend on the solvent used due to solvatochromic effects. researchgate.net

Table 4: Representative UV-Visible Absorption Maxima for Quinoline Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

| Quinoline | Ethanol (B145695) | ~225, 275, 310 | researchgate.netnist.gov |

| Nitroquinoline derivatives | Ethanol | Varies, generally longer wavelengths than quinoline | researchgate.net |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of reaction mixtures and for assessing the purity of the final products.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and determine the purity of a substance. libretexts.orgorgchemboulder.com In the synthesis of quinoline derivatives, TLC is routinely used to follow the consumption of starting materials and the formation of products. rsc.orgscielo.br

For the analysis of this compound, a TLC plate coated with a stationary phase, typically silica (B1680970) gel, would be used. libretexts.org The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. orgchemboulder.com The choice of the mobile phase, which is a solvent or a mixture of solvents, is crucial for achieving good separation. analyticaltoxicology.com For quinoline derivatives, mixtures of non-polar and polar solvents, such as toluene, chloroform, diethyl ether, and diethylamine, have been used. researchgate.net

After development, the separated spots can be visualized under UV light, as quinoline derivatives are often UV-active. scielo.brslideshare.net The retention factor (R_f), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. youtube.com The R_f value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification by comparison with a standard. orgchemboulder.com A pure compound should ideally give a single spot on the TLC plate. khanacademy.org

Table 5: Components of Thin-Layer Chromatography for Analysis of Quinoline Derivatives

| Component | Description |

| Stationary Phase | Typically silica gel or alumina (B75360) coated on a glass, plastic, or aluminum plate. libretexts.org |

| Mobile Phase | A solvent or a mixture of solvents that moves up the plate by capillary action. The polarity of the mobile phase is adjusted to achieve optimal separation. analyticaltoxicology.com |

| Detection | Visualization of the separated spots, often using a UV lamp. slideshare.net |

| Retention Factor (R_f) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front, used for identification and purity assessment. youtube.com |

High-Performance Liquid Chromatography (HPLC)

While specific, validated HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, general principles of HPLC can be applied to develop a suitable analytical method. The development of an HPLC method would typically involve the selection of an appropriate stationary phase, mobile phase, and detector to achieve optimal separation and detection of the analyte.

For compounds with aromatic and polar functional groups like this compound, reversed-phase HPLC is a common approach. A C18 or C8 column would likely be a suitable stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid to improve peak shape.

A potential starting point for method development could be based on methods developed for similar compounds, such as other quinoline derivatives or brominated aromatic compounds. For instance, an HPLC method for the analysis of bromophenolic compounds used a C8 column with a gradient elution of water (containing 0.05% trifluoroacetic acid) and acetonitrile. mdpi.com Similarly, methods for analyzing 8-hydroxyquinoline (B1678124) derivatives have utilized mixed-mode columns with a mobile phase of water, acetonitrile, and a buffer like sulfuric acid or phosphoric acid. sielc.com Detection is typically achieved using a UV detector, as the quinoline ring system is strongly UV-active.

Table 1: General Parameters for HPLC Method Development for this compound

| Parameter | Suggested Conditions |

| Column | C18 or C8 reversed-phase column |

| Mobile Phase | Gradient or isocratic elution with a mixture of water and acetonitrile/methanol |

| Additives | 0.1% Trifluoroacetic acid or other ion-pairing agent |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis detector (wavelength to be optimized based on the compound's absorbance spectrum) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, a GC method would require careful consideration of the compound's volatility and thermal stability. Given its molecular weight and the presence of a nitro group, it is expected to have a relatively high boiling point, which would necessitate a high-temperature GC method.

The choice of the stationary phase is critical in GC. A mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase (e.g., 5% phenyl-methylpolysiloxane), would likely be suitable for separating this compound from potential impurities or related compounds. The inlet temperature and the temperature program of the GC oven would need to be optimized to ensure efficient volatilization of the analyte without causing thermal degradation.

Detection could be accomplished using a flame ionization detector (FID), which is a common and robust detector for organic compounds. Alternatively, a more selective detector like an electron capture detector (ECD) could be employed, as it is highly sensitive to halogenated and nitro-containing compounds. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) would be the ideal approach, providing both retention time data and mass spectral information for structural confirmation.

Table 2: General Parameters for GC Method Development for this compound

| Parameter | Suggested Conditions |

| Column | Fused silica capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 - 300 °C |

| Oven Program | Temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to ensure elution |

| Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS) |

| Injection Mode | Split or splitless, depending on the sample concentration |

X-ray Crystallography for Structural Elucidation

The study of 8-nitroquinoline (B147351) revealed that the molecule is nearly planar, with a small dihedral angle between the pyridine (B92270) and benzene rings. researchgate.netnih.gov The crystal structure of derivatives, such as 8-hydroxy quinoline nitrobenzoate, has also been determined, showing a monoclinic crystal system. scirp.org The analysis of various quinoline derivatives has shown that hydrogen bonding and other intermolecular interactions play a significant role in the packing of the molecules in the crystal lattice. nih.gov

Table 3: Crystallographic Data for the Related Compound 8-Nitroquinoline researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2421 (11) |

| b (Å) | 16.688 (3) |

| c (Å) | 7.2089 (11) |

| β (°) | 114.086 (4) |

| Volume (ų) | 795.4 (2) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

Applications in Materials Science

Potential in Electronic Materials

Preliminary research suggests that 3-bromo-8-nitroquinoline holds potential for use in the development of organic electronic materials. smolecule.com Its aromatic structure and the presence of heteroatoms and electronically active substituents are key features that could be exploited in the design of organic semiconductors. smolecule.com The ability to modify the molecule through cross-coupling reactions at the bromine position allows for the synthesis of larger, more complex conjugated systems, a fundamental requirement for tuning the electronic properties of organic materials. The exploration of its derivatives could lead to new materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices. smolecule.com

Use in Optical Materials

The quinoline (B57606) ring system is a known fluorophore, and its derivatives are often studied for their optical properties. The specific substitution pattern of this compound influences its absorption and emission characteristics. While detailed studies on its specific optical applications are emerging, the general class of quinoline derivatives is recognized for its potential in creating optical materials. Modifications to the this compound core can be used to fine-tune its photophysical properties, potentially leading to the development of new fluorescent probes or components for optical devices.

Industrial and Agrochemical Relevance

Intermediate in Pharmaceutical Synthesis

3-Bromo-8-nitroquinoline is a significant heterocyclic building block in the field of medicinal chemistry. smolecule.com Its primary role is that of a chemical intermediate, which is a compound synthesized as a stepping stone towards a more complex, final molecule. Research has shown that this compound serves as a precursor for a variety of pharmacologically active compounds, including those with potential anticancer and antimicrobial properties. smolecule.com The unique arrangement of the bromine atom and the nitro group on the quinoline (B57606) core provides distinct chemical reactivity that is valuable for constructing larger, more elaborate drug candidates. smolecule.com

A critical transformation in the use of this compound is the chemical reduction of its nitro group (NO₂) at the 8-position to an amino group (NH₂). This reaction yields 3-Bromo-8-aminoquinoline, a versatile derivative for further synthetic modifications. google.com

A notable application of this synthetic pathway is detailed in patent literature concerning the development of diagnostic and therapeutic agents for Alzheimer's disease. google.com In this process, this compound is synthesized and then subsequently reduced to 3-Bromo-8-aminoquinoline. google.com This amino derivative is then converted into 3-Bromo-8-hydroxyquinoline, which serves as a crucial precursor for creating radiolabeled chelating agents used in medical imaging applications. google.com The synthesis begins with the bromination of 8-nitroquinoline (B147351) to produce the target intermediate, this compound. google.com

Table 1: Synthesis Pathway for Pharmaceutical Precursor

| Step | Starting Material | Reagent(s) | Product | Application of Product | Source |

|---|---|---|---|---|---|

| 1 | 8-Nitroquinoline | N-Bromosuccinimide (NBS), Acetic Acid | This compound | Intermediate | google.com |

| 2 | This compound | Iron (Fe) powder, Acetic Acid | 3-Bromo-8-aminoquinoline | Intermediate | google.com |

This multi-step conversion highlights the industrial relevance of this compound as a foundational material for specialized pharmaceutical compounds.

Intermediate in Agrochemical Synthesis